molecular formula C14H20N2O3S B2575053 N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide CAS No. 2305480-18-4

N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide

Cat. No.: B2575053
CAS No.: 2305480-18-4
M. Wt: 296.39
InChI Key: DEMSPFBIFNTJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide is an organic compound with the molecular formula C10H12N2O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline solid form and its solubility in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl methyl sulfonyl chloride, followed by the addition of prop-2-enamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Methylsulfonyl)phenyl]prop-2-enamide
  • N-[4-(Butylsulfonyl)phenyl]prop-2-enamide
  • N-[4-(Ethylsulfonyl)phenyl]prop-2-enamide

Uniqueness

N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide is unique due to its dual sulfonamide groups, which enhance its solubility and reactivity compared to similar compounds. This dual functionality makes it particularly useful in applications requiring high reactivity and solubility .

Properties

IUPAC Name

N-[4-[butyl(methyl)sulfamoyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-4-6-11-16(3)20(18,19)13-9-7-12(8-10-13)15-14(17)5-2/h5,7-10H,2,4,6,11H2,1,3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMSPFBIFNTJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.